

Calderasib Stock Solutions in DMSO: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Calderasib (MK-1084) is a potent and selective inhibitor of the KRAS G12C mutation, a key driver in several cancers. As a crucial tool in oncology research, the accurate and reproducible preparation of **Calderasib** stock solutions is paramount for obtaining reliable experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of **Calderasib** stock solutions in Dimethyl Sulfoxide (DMSO), ensuring optimal performance in various research applications.

Calderasib specifically and covalently binds to the cysteine residue of the KRAS G12C mutant protein. This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK cascade, which are critical for tumor cell proliferation and survival.[1]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for **Calderasib**.

Table 1: Physicochemical Properties of Calderasib



Property	Value
Molecular Formula	C32H31ClF2N6O4
Molecular Weight	637.08 g/mol
Appearance	White to off-white solid

Table 2: Solubility and Storage of Calderasib

Solvent	Maximum Solubility (with ultrasonic assistance)	Storage of Stock Solution
DMSO	100 mg/mL (156.97 mM)[2]	-20°C for up to 1 month[2] -80°C for up to 6 months[2]

Table 3: Preparation of Calderasib Stock Solutions in DMSO

Desired Stock Concentration	Mass of Calderasib for 1 mL of DMSO	Mass of Calderasib for 5 mL of DMSO	Mass of Calderasib for 10 mL of DMSO
1 mM	0.637 mg	3.185 mg	6.37 mg
5 mM	3.185 mg	15.925 mg	31.85 mg
10 mM	6.37 mg	31.85 mg	63.7 mg
50 mM	31.85 mg	159.25 mg	318.5 mg

Experimental Protocols

Protocol 1: Preparation of Calderasib Stock Solution (10 mM in DMSO)

Materials:

- Calderasib powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)



- Calibrated analytical balance
- Sterile, amber, polypropylene microcentrifuge tubes or vials
- Vortex mixer
- Pipettors and sterile, filtered pipette tips
- Ultrasonic water bath

Procedure:

- Equilibration: Before opening, allow the vial of **Calderasib** powder to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
- Weighing: On a calibrated analytical balance, carefully weigh 6.37 mg of Calderasib powder.
- Dissolution: Transfer the weighed powder into a sterile amber vial. Add 1 mL of anhydrous DMSO.
- Solubilization: Tightly cap the vial and vortex for 1-2 minutes. To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for a short period.[2] Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice minimizes freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of **Calderasib** on the viability of KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).

Materials:

KRAS G12C mutant cancer cell line



- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Calderasib stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

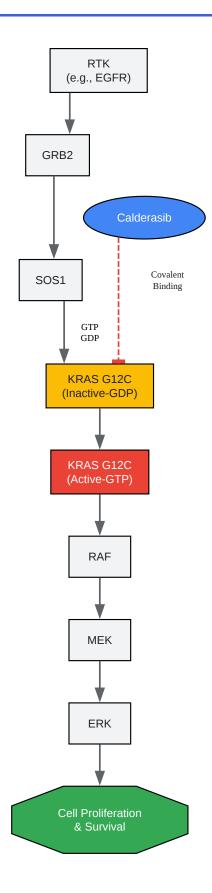
- Cell Seeding:
 - Harvest and count the cells.
 - \circ Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete culture medium.[1]
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
- Compound Treatment:
 - Prepare serial dilutions of Calderasib from the 10 mM DMSO stock solution in complete culture medium.
 - It is crucial to perform a stepwise dilution to prevent precipitation of the compound.[3]
 - Ensure the final DMSO concentration in all wells, including the vehicle control, is less than
 0.5% to avoid solvent toxicity.[3]



- Carefully remove the medium from the wells and add 100 μL of the prepared drug dilutions. Include wells with medium containing DMSO (vehicle control) and medium only (no-cell control).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
- MTT Assay:
 - After the incubation period, add 10 μL of MTT solution to each well.[1]
 - Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]
 - \circ Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- · Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Visualizations

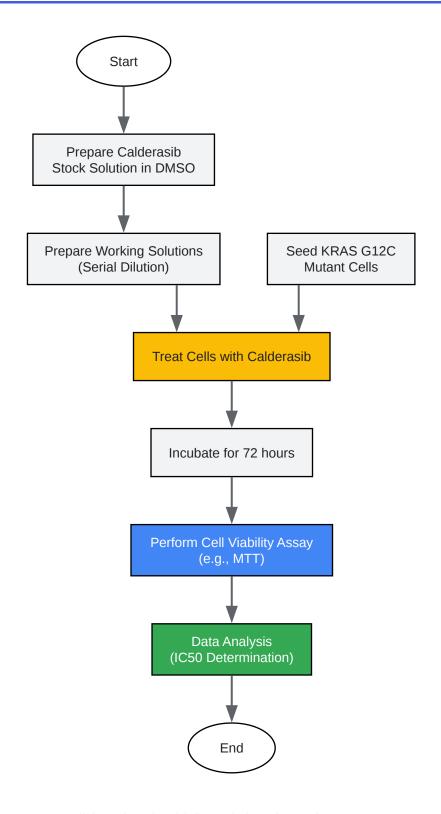




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Caption: Calderasib inhibits the KRAS G12C signaling pathway.





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